N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine
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Overview
Description
N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazole ring, and a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and pyrazole rings through cyclization reactions. Subsequent steps involve the introduction of the benzoxadiazole ring and the methylation of the amine group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can enhance the production process, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole and benzoxadiazole rings are particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
3,4-Dihydroxybenzenesulfonic acid: Another antioxidant with similar functional groups.
Uniqueness
N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine is unique due to its combination of benzodioxole, pyrazole, and benzoxadiazole rings, which confer distinct chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-24(9-12-2-4-15-16(6-12)23-27-22-15)10-14-8-20-21-19(14)13-3-5-17-18(7-13)26-11-25-17/h2-8H,9-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNLBYVNUZXKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NON=C2C=C1)CC3=C(NN=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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